[(Z)-but-1-enyl]benzene
Description
[(Z)-but-1-enyl]benzene is a substituted aromatic compound featuring a benzene ring attached to a but-1-enyl group in the Z-configuration. The Z stereochemistry denotes that the higher-priority substituents on the double bond (the benzene ring and the adjacent alkyl chain) are on the same side. This structural arrangement significantly influences its physical, chemical, and chromatographic properties compared to its E-isomer and other analogs.
Synthesis of Z-isomers like this compound often involves catalytic hydrogenation or isomer-specific separation techniques. For instance, describes the hydrogenation of Z/E isomer mixtures over 10% Pd/C under mild conditions (1 atm H₂, 1–13 h), followed by flash chromatography for purification . Such methods highlight the compound’s sensitivity to reaction conditions, particularly light exposure, which may induce isomerization or degradation.
Properties
CAS No. |
1560-09-4 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
[(Z)-but-1-enyl]benzene |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3- |
InChI Key |
MPMBRWOOISTHJV-CLTKARDFSA-N |
SMILES |
CCC=CC1=CC=CC=C1 |
Isomeric SMILES |
CC/C=C\C1=CC=CC=C1 |
Canonical SMILES |
CCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize [(Z)-but-1-enyl]benzene involves the reaction of phenylmagnesium bromide with 1-bromo-1-butene under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form this compound. This reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard or Wittig reactions, optimized for yield and purity. The choice of method depends on factors like cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [(Z)-but-1-enyl]benzene can undergo oxidation reactions to form phenylbutanone or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield phenylbutane. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring. Halogenation using bromine or chlorination can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Phenylbutanone.
Reduction: Phenylbutane.
Substitution: Brominated or chlorinated derivatives of this compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [(Z)-but-1-enyl]benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins, contributing to materials with unique properties.
Mechanism of Action
The mechanism of action of [(Z)-but-1-enyl]benzene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. The double bond can participate in addition reactions, while the phenyl group can undergo electrophilic substitution. The specific pathways depend on the nature of the reagents and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Comparison: Z vs. E Isomers
The Z and E isomers of but-1-enylbenzene derivatives exhibit distinct behaviors due to steric and electronic differences:
The longer retention time of the E-isomer (7.2 min vs. 5.3 min for Z) suggests stronger interaction with the C-18 HPLC column, likely due to differences in polarity or spatial arrangement .
Functionalized Derivatives
Complex analogs, such as 4-[1,2-bis-(4-hydroxy-phenyl)-but-1-enyl]-benzoic acid (10Z) and its E-isomer (10E), demonstrate how substituents alter properties:
These derivatives underscore the role of functional groups in modulating solubility and reactivity. For example, the hydroxy groups in 10Z improve hydrogen-bonding capacity, while the bromo-ethyl moiety in 11Z facilitates further synthetic modifications .
Comparison with Other Benzene Derivatives
This compound differs markedly from simpler aromatic compounds:
Data Tables
Table 1: CAS Numbers of Related Compounds
| Compound Name | CAS Number | Source |
|---|---|---|
| [(Z)-1-methyl-1-propenyl]benzene | 767-99-7 | |
| [(E)-1-methyl-1-propenyl]benzene | 768-00-3 | |
| Benzaldehyde | 100-52-7 |
Table 2: HPLC Conditions for Isomer Separation ()
| Parameter | Value |
|---|---|
| Column | Kromasil 100-5 C-18 (25×10 mm) |
| Mobile Phase | CH₃CN/H₂O (3:1) |
| Flow Rate | 1.5 mL/min |
| Detection | UV (λ = 300 nm) |
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